Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is established through multiple nomenclature systems that reflect its structural complexity and functional group composition. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is formally designated as tert-butyl 2-ethylhexaneperoxoate. The molecular formula C₁₂H₂₄O₃ indicates a twelve-carbon structure with twenty-four hydrogen atoms and three oxygen atoms, resulting in a molecular weight of 216.3172 atomic mass units.
The compound exists under numerous synonymous designations that reflect various naming conventions and commercial applications. These alternative names include tert-butyl peroxy-2-ethylhexanoate, tert-butyl 2-ethylperoxyhexanoate, and 2-ethylhexanoyl tert-butyl peroxide. Commercial designations frequently encountered in industrial contexts include Trigonox 21, Percure O, Interox TBPEH, and Chaloxyd P 1310, among others. This multiplicity of names reflects the compound's widespread commercial utilization across different manufacturers and application sectors.
The Chemical Abstracts Service has assigned the unique identifier 3006-82-4 to this compound, providing an unambiguous reference for scientific and regulatory purposes. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key, designated as WYKYCHHWIJXDAO-UHFFFAOYSA-N, offers another standardized method for compound identification. These systematic identifiers ensure precise chemical communication across global scientific and industrial communities.
Table 1: Chemical Identification Data for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 3006-82-4 |
| Molecular Formula | C₁₂H₂₄O₃ |
| Molecular Weight | 216.3172 g/mol |
| International Union of Pure and Applied Chemistry Name | tert-butyl 2-ethylhexaneperoxoate |
| International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key | WYKYCHHWIJXDAO-UHFFFAOYSA-N |
| European Inventory of Existing Commercial Chemical Substances Number | 221-110-7 |
Historical Development of Organoperoxide Chemistry
The historical development of organoperoxide chemistry represents a fascinating journey that spans more than two centuries, beginning with fundamental discoveries in the late eighteenth century. The foundational work in peroxide chemistry commenced with Friedrich Wilhelm Heinrich Alexander von Humboldt, who first synthesized a peroxide compound in 1799 when he produced barium peroxide as a by-product of his trials to decompose air. This initial discovery, though not directly related to organic peroxides, established the conceptual framework for understanding peroxide chemistry.
The pivotal breakthrough in hydrogen peroxide chemistry occurred in 1818 when French chemist Louis Jacques Thénard discovered hydrogen peroxide itself. Thénard was examining the action of various acids on barium peroxide and initially believed he had created modified forms of the acids. Eventually, he concluded that the "eau oxygénée" (oxygenated water) represented a novel compound containing more oxygen than water. Thénard's observations that various substances, including blood, caused the new compound to decompose with oxygen evolution laid the groundwork for understanding peroxide reactivity.
The systematic study of catalysis, including peroxide decomposition, advanced significantly through the work of Jöns Jakob Berzelius, who coined the term "catalysis" in 1835. Berzelius specifically mentioned hydrogen peroxide decomposition as an example of catalytic processes. This fundamental understanding of peroxide behavior established the theoretical foundation for the later development of organic peroxide chemistry.
The specific development of organic peresters began in earnest during the twentieth century. Until 1946, only six peresters were known: ethyl peracetate, dimethyl-, diethyl-, and diisopropylperterephthalate, S-methyl perester-t-methyl camphorate, and trans-9-decalyl perbenzoate. The first five compounds were prepared from the barium salt of the hydroperoxide and the corresponding acid chloride, while the last compound was prepared in pyridine from the hydroperoxide and benzoyl chloride.
The revolutionary advancement in perester synthesis occurred in 1946 when researchers developed the most important and industrially significant method for producing peroxycarboxylic esters: the reaction of a carboxylic acid halide with a hydroperoxide. This synthetic breakthrough enabled the synthesis of eight different tertiary butyl esters that could not be produced previously. This synthetic route established the foundation for numerous industrial processes dedicated to organic perester production.
Table 2: Historical Milestones in Organoperoxide Chemistry
| Year | Discovery/Development | Researcher(s) | Significance |
|---|---|---|---|
| 1799 | First peroxide synthesis (barium peroxide) | Friedrich Wilhelm Heinrich Alexander von Humboldt | Established peroxide chemistry foundation |
| 1818 | Hydrogen peroxide discovery | Louis Jacques Thénard | Fundamental peroxide compound identification |
| 1835 | Catalysis concept development | Jöns Jakob Berzelius | Theoretical framework for peroxide reactivity |
| 1946 | Modern perester synthesis method | Multiple researchers | Industrial-scale perester production capability |
Position Within Perester Functional Group Classifications
This compound occupies a specific position within the broader classification system of organic peroxides, particularly as a member of the peroxyester subclass. Organic peroxides are systematically classified based on their structural characteristics, specifically by the presence or absence of hydroxyl (−OH) termini and the nature of alkyl versus acyl substituents. This classification system enables chemists to predict reactivity patterns and select appropriate compounds for specific applications.
The fundamental classification of organic peroxides encompasses seven primary categories: hydroperoxides (ROOH), dialkyl peroxides (ROOR), peroxyesters (RCO₃R′), diacyl peroxides ((RCO₂)₂), peroxydicarbonates, peroxyketals, and ketone peroxides. Within this classification framework, peroxyesters represent compounds containing the characteristic structure RCO₃R′, where a carbonyl group is directly bonded to the peroxide linkage.
Peroxyesters demonstrate distinctive thermal stability characteristics that differentiate them from other peroxide classes. The typical ten-hour half-life temperature range for peroxyesters spans from 49°C to 107°C, indicating moderate thermal stability compared to other peroxide types. This thermal behavior results from the specific electronic effects of the carbonyl group adjacent to the peroxide bond, which influences the bond strength and decomposition kinetics.
The structural characteristics of this compound exemplify the peroxyester classification requirements. The compound contains a carbonyl group (C=O) directly attached to the peroxide linkage (O-O), followed by a tertiary alkyl group (tert-butyl). This structural arrangement classifies the compound definitively as a peroxyester, specifically a tertiary alkyl peroxyester.
The presence of tertiary alkyl groups in peroxyester structures represents a critical factor for radical initiation effectiveness. Tertiary alkyl peroxyesters generally exhibit superior radical generation properties compared to primary or secondary alkyl analogs. This structural feature makes this compound particularly valuable as a free radical initiator in polymerization processes.
Table 3: Organic Peroxide Classification and Thermal Stability Characteristics
| Peroxide Type | General Structure | Typical 10-Hour Half-Life Range (°C) | Example Compounds |
|---|---|---|---|
| Dialkyl peroxides | R₁—O—O—R₂ | 117–133 | Dicumyl peroxide |
| Hydroperoxides | R₁—O—O—H | 133–172 | tert-Butyl hydroperoxide |
| Diacyl peroxides | R₁—CO—O—O—CO—R₂ | 20–75 | Benzoyl peroxide |
| Peroxydicarbonates | R₁—O—CO—O—O—CO—O—R₂ | 49–51 | Various dicarbonates |
| Peroxyesters | R₂—O—O—CO—R₁ | 49–107 | This compound |
| Peroxyketals | R₁—O—O—C(R₃)(R₂)—O—O—R₁ | 92–115 | Various ketals |
| Alkylperoxy carbonates | R₁—O—O—CO—O—R₂ | 90–100 | Various carbonates |
The commercial significance of peroxyesters within industrial applications has driven extensive research into structure-activity relationships and optimization of synthesis methods. Modern industrial production of peroxyesters, including this compound, employs sophisticated microreactor technology to enhance safety and efficiency. These technological advances represent the culmination of decades of development in organoperoxide chemistry, transforming laboratory curiosities into essential industrial chemicals.
Properties
IUPAC Name |
tert-butyl 2-ethylhexaneperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-6-8-9-10(7-2)11(13)14-15-12(3,4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYCHHWIJXDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
| Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
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DSSTOX Substance ID |
DTXSID0027511 | |
| Record name | tert-Butyl peroxy-2-ethylhexanoate | |
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Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported with inert solids to mitigate the explosion hazard., Liquid | |
| Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester | |
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CAS No. |
3006-82-4 | |
| Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
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| Record name | tert-Butyl peroxy-2-ethylhexanoate | |
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| Record name | tert-Butyl peroxy-2-ethylhexanoate | |
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| Record name | Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester | |
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| Record name | tert-Butyl peroxy-2-ethylhexanoate | |
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| Record name | tert-butyl 2-ethylperoxyhexanoate | |
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| Record name | TERT-BUTYL PEROXY-2-ETHYLHEXANOATE | |
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Preparation Methods
Preparation of Mixed Anhydride
- React 2-ethylhexanoic acid with a halogen formate (e.g., chloroformate) under controlled conditions to form a mixed anhydride intermediate.
- The reaction can be carried out in aqueous medium, organic solvent, or neat (without solvent).
- Temperature is maintained between -5 °C and 50 °C, preferably 0 to 30 °C.
- pH is carefully controlled by dosing aqueous sodium hydroxide.
- Reaction time ranges from 0.5 to 4 hours.
Reaction with tert-Butyl Hydroperoxide
- After formation of the mixed anhydride, tert-butyl hydroperoxide (typically 70 wt% aqueous solution) is added slowly at low temperature (~10 °C).
- Sodium carbonate and sodium hydroxide are added to maintain pH and facilitate the reaction.
- The mixture is stirred for about 1 hour at 10 °C to ensure complete conversion.
- Organic and aqueous phases are separated; the organic phase is washed with sodium bisulfite and sodium bicarbonate solutions to remove residual hydroperoxides and impurities.
- The product is dried over magnesium sulfate and solvent is removed under vacuum at low temperature (~20 °C).
Purification and Yield
- The resulting tert-butyl peroxy-2-ethylhexanoate is obtained as a colorless liquid with a perester content of about 80-92%.
- Typical yields reported are in the range of 60-81% based on starting chloroformate.
- Analytical techniques such as thin-layer chromatography, gas chromatography, NMR, and FT-IR are used to monitor reaction progress and purity.
Reaction Conditions Summary Table
| Step | Conditions | Notes |
|---|---|---|
| Mixed Anhydride Formation | Temp: 0–30 °C; pH controlled by NaOH | 0.5–4 h reaction time; aqueous or neat |
| Perester Formation | Temp: ~10 °C; slow addition of t-BuOOH | Stirring for 1 h; pH control with Na2CO3 and NaOH |
| Workup | Phase separation; washing with NaHSO3, NaHCO3 | Drying over MgSO4; vacuum removal of solvent |
| Yield | 60–81% | Purity 80–92% perester content |
Chemical Reactions Analysis
Types of Reactions: Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester primarily undergoes decomposition reactions, where it breaks down to form free radicals . These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains .
Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled heating conditions, often in the presence of a solvent . The reaction is exothermic and requires careful temperature control to prevent runaway reactions .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which then react with monomers to form polymers . The specific nature of the polymer formed depends on the type of monomer used in the reaction .
Scientific Research Applications
Polymerization Initiator
One of the primary applications of hexaneperoxoic acid is as a polymerization initiator for various monomers, including:
- Acrylic Resins
- Vinyl Acetate Resins
- Methyl Methacrylate
- Ethylene and Propylene Monomers
The compound initiates polymerization at lower temperatures compared to other peroxides, enhancing production efficiency in industrial settings. Its free radical decomposition does not introduce benzene rings into the polymer structure, ensuring high-quality products without contamination .
Crosslinking Agent
Hexaneperoxoic acid is also used as a crosslinking agent in the formulation of unsaturated polyester resins. Crosslinking improves the mechanical properties of polymers, making them more durable and resistant to various environmental factors. This application is particularly valuable in producing composite materials used in construction and automotive industries .
Case Study 1: Acrylic Resin Production
In a study focusing on acrylic resin production, hexaneperoxoic acid was utilized to initiate polymerization at temperatures as low as 60°C. This resulted in a significant reduction in energy costs and improved reaction control. The resulting acrylic resins exhibited enhanced thermal stability and mechanical strength compared to those initiated with traditional peroxides .
Case Study 2: Vinyl Acetate Copolymers
Another study investigated the use of hexaneperoxoic acid in the synthesis of vinyl acetate copolymers. The compound demonstrated effective initiation capabilities, leading to copolymers with desirable properties such as flexibility and adhesion strength. The copolymerization process was optimized to minimize waste and maximize yield, showcasing the compound's efficiency in industrial applications .
Environmental Considerations
Hexaneperoxoic acid is classified as inherently biodegradable, with a biodegradation rate of approximately 56% over 28 days under OECD guidelines . However, its aquatic toxicity varies:
- Guppy (Poecilia reticulata) : 96 h LC50 = 8.6 mg/L (Moderately toxic)
- Daphnia magna : 48 h EC50 = 7.5 mg/L (Moderately toxic)
- Pseudokirchneriella subcapitata (green algae) : 72 h EC50 = 0.31 mg/L (Highly toxic)
These toxicity levels highlight the necessity for careful handling and disposal practices to mitigate environmental impacts while utilizing this compound in industrial processes .
Mechanism of Action
The mechanism of action of hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester involves the generation of free radicals through the decomposition of the peroxide bond . These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by factors such as temperature, solvent, and the presence of other additives .
Comparison with Similar Compounds
Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester is similar to other organic peroxides, such as tert-butyl benzoate peroxide and di-tert-butyl peroxide . it has a higher efficiency and faster initiation rate, making it more suitable for certain polymerization processes . Additionally, it does not contain a benzene ring, which reduces the risk of contamination in the final polymer product .
List of Similar Compounds:- Tert-butyl benzoate peroxide
- Di-tert-butyl peroxide
- Tert-butyl peroxy-2-ethylhexanoate
Biological Activity
Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester, also known as tert-Butyl 2-ethylperoxyhexanoate (CAS: 3006-82-4), is an organic peroxide commonly used as a polymerization initiator. This compound exhibits unique biological activities and properties that warrant detailed exploration, particularly regarding its toxicity, biodegradation, and potential environmental impacts.
- Molecular Formula: C₁₂H₂₄O₃
- Molar Mass: 216.32 g/mol
- Density: 0.89 g/cm³
- Melting Point: -30°C
- Boiling Point: Approximately 248.9°C
- Water Solubility: 46.3 mg/L at 20°C
- LogP: 4.79 at 20°C
Toxicological Profile
The toxicological assessment of hexaneperoxoic acid reveals the following key findings:
| Endpoint | Result | Test Organism |
|---|---|---|
| Oral Toxicity (LD50) | >10,000 mg/kg | Rat |
| Dermal Toxicity (LD50) | 16,800 mg/kg | Rabbit |
| Inhalation Toxicity (LC50) | 42.2 mg/L (4h exposure) | Rat |
| Skin Irritation | Slightly irritating | Rabbit |
| Eye Irritation | Non-irritating | Rabbit |
| Skin Sensitization | Weak response | Guinea pig |
These results indicate that hexaneperoxoic acid is relatively non-toxic in acute exposure scenarios, with no significant skin or eye irritation observed.
Genotoxicity
In vitro studies have shown genetic changes in bacterial tests; however, in vivo assessments indicated no genetic changes in animal models. This suggests a potential for genotoxic effects under specific conditions but not in typical biological environments .
Biodegradation and Ecotoxicology
The biodegradation characteristics of hexaneperoxoic acid are notable:
- Biodegradability: Inherently biodegradable with a rate of 56% over 28 days (OECD Guideline 301 D).
- Aquatic Toxicity:
- Guppy (Poecilia reticulata): LC50 = 8.6 mg/L (96h)
- Daphnia magna: EC50 = 7.5 mg/L (48h)
- Green Algae (Pseudokirchneriella subcapitata): EC50 = 0.31 mg/L (72h)
These findings indicate moderate to high toxicity to aquatic organisms, emphasizing the need for careful handling and disposal to mitigate ecological risks .
Case Study 1: Polymerization Initiation
Hexaneperoxoic acid is primarily utilized as an initiator for the polymerization of various monomers such as ethylene and methacrylate. Its ability to initiate polymerization at lower temperatures enhances production efficiency while maintaining the quality of the resultant polymers .
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted by the EPA highlighted the compound's potential for bioaccumulation due to its log P value of approximately 4.31. While its biodegradability is favorable, the aquatic toxicity poses risks that necessitate monitoring in industrial applications .
Q & A
Basic Research Questions
Q. How can the molecular structure of hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester be validated experimentally?
- Methodology : Use spectroscopic techniques (e.g., H/C NMR) to confirm functional groups and compare with computational models (DFT or molecular mechanics). Cross-reference with IUPAC-standard InChIKey
WYKYCHHWIJXDAO-UHFFFAOYSA-Nand CAS registry number3006-82-4for structural validation . - Key Data : Molecular formula , molecular weight 216.3172 g/mol, and 3D structural files (SD/Mol) for computational alignment .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Classified as a Type C/D organic peroxide (UN 3113/3115) requiring temperature-controlled storage (<25°C). Use explosion-proof equipment, inert gas purging, and personal protective equipment (PPE) to mitigate risks of thermal decomposition or shock sensitivity .
- Regulatory Compliance : Hazard codes 5.2C (oxidizing agent) and 6.4A (skin irritant) under the Hazardous Substances Act .
Q. How do physical properties like LogP (3.476) and boiling point (248.9°C) influence experimental design?
- Methodology : High LogP indicates lipophilicity, necessitating hydrophobic solvents (e.g., hexane) for solubility. The elevated boiling point suggests reflux conditions require high-temperature apparatus (e.g., oil baths) .
- Key Data : Density (0.89 g/cm³), flash point (85°C), and refractive index (1.429) for phase-separation and purification steps .
Advanced Research Questions
Q. What analytical methods resolve contradictions in decomposition kinetics under varying oxygen concentrations?
- Methodology : Use differential scanning calorimetry (DSC) to measure exothermic activity () and gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts. Compare with hazard classifications (e.g., UN 3115 vs. 3113) to assess oxygen dependency .
- Case Study : Contradictions in thermal stability between MSDS entries (liquid C/D-type peroxides) may arise from impurities or isomerization; replicate studies under inert atmospheres (N₂/Ar) .
Q. How can computational models predict the compound’s reactivity in radical-initiated polymerization?
- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the peroxide O-O bond (~30–40 kcal/mol). Validate with experimental data (e.g., half-life at 50°C) and compare with analogous peroxides (e.g., tert-amyl derivatives) .
- Key Insight : The tert-butyl group enhances steric stabilization but reduces radical generation efficiency compared to linear alkyl peroxides .
Q. What statistical approaches are recommended for optimizing synthesis yield while minimizing byproducts?
- Methodology : Apply response surface methodology (RSM) with variables like reaction temperature (50–80°C), molar ratios (1:1–1:2), and catalyst loading (0.1–1.0 mol%). Analyze via ANOVA to identify significant factors.
- Validation : Cross-check with empirical data on purity (GC-MS) and thermal stability (accelerated rate calorimetry) .
Data Contradictions and Resolution
Q. Discrepancies in reported flash points (85°C vs. "no data available")—how should researchers address this?
- Resolution : Conduct closed-cup flash point testing (ASTM D93) and compare with structurally similar peroxides (e.g., tert-butyl peroxy-3,5,5-trimethylhexanoate, flash point ~90°C). Inconsistent data may stem from sample purity or measurement protocols .
Q. Why do regulatory classifications vary between "liquid C-type" (UN 3113) and "D-type" (UN 3115) organic peroxides?
- Resolution : Differences arise from formulation additives (e.g., phlegmatizers) or isomer ratios. Review SDS entries for diluent concentrations and validate with DSC to assess self-accelerating decomposition temperature (SADT) .
Tables of Critical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.3172 g/mol | |
| LogP | 3.476 | |
| Boiling Point | 248.9±23.0°C (760 mmHg) | |
| Hazard Classification | UN 3113 (C-type), 5.2C, 6.4A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
